molecular formula C26H32N2O5 B13900888 tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

Cat. No.: B13900888
M. Wt: 452.5 g/mol
InChI Key: APPXMECEIFEZAO-GOSISDBHSA-N
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Description

tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is a synthetic compound often used in the field of organic chemistry. It is known for its role in peptide synthesis, particularly as a protecting group for amino acids. The compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl group, and a carbamate linkage.

Preparation Methods

The synthesis of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The amino acid is first protected with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of Carbamate: The protected amino acid is then reacted with tert-butyl chloroformate to form the carbamate linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the carbamate linkage can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include piperidine, dimethylformamide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate has several scientific research applications:

    Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.

    Bioconjugation: It is employed in the modification of proteins and peptides for various biochemical studies.

    Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate linkage is stable under a wide range of conditions but can be selectively cleaved when necessary.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and carbamate-protected amino acids. For example:

    Fmoc-Lys(Boc)-OH: This compound has a similar protecting group strategy but uses a Boc (tert-butoxycarbonyl) group instead of a tert-butyl group.

    Fmoc-Glu(OtBu)-OH: This compound also uses an Fmoc group for protection but has a different amino acid backbone.

The uniqueness of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate lies in its specific combination of protecting groups and its application in the synthesis of complex peptides and bioactive molecules.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m1/s1

InChI Key

APPXMECEIFEZAO-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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